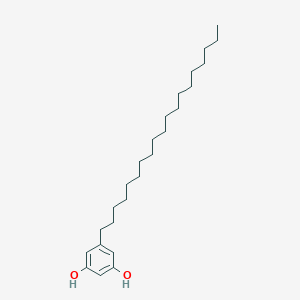

5-Nonadecylresorcinol

Description

5-Nonadecylbenzene-1,3-diol has been reported in Grosmannia wageneri, Hordeum vulgare, and other organisms with data available.

Properties

IUPAC Name |

5-nonadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNOCEUUYUXUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188665 | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35176-46-6 | |

| Record name | 5-Nonadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35176-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035176466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nonadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 - 97.5 °C | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of 5-Nonadecylresorcinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 5-Nonadecylresorcinol, a bioactive alkylresorcinol with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries, offering in-depth information on the compound's origins, isolation, and biological activities.

Primary Natural Sources

This compound is a phenolic lipid belonging to the class of 5-alkylresorcinols. These compounds are known for their presence in various plants, bacteria, and fungi. The primary and most documented natural sources of this compound and its close structural analogs are plants from the genera Ardisia and Ozoroa.

-

Ardisia Species: Several species within the Ardisia genus (family Primulaceae) have been identified as prominent sources of 5-alkylresorcinols. Notably, 5-(Z-nonadec-14-enyl)resorcinol, an unsaturated analog of this compound, has been isolated from the leaves of Ardisia silvestris and the roots of Ardisia gigantifolia[1]. The presence of this analog strongly suggests that Ardisia species are key natural producers of C19 resorcinols.

-

Ozoroa Species: The genus Ozoroa (family Anacardiaceae) is another significant source of long-chain alkylphenols. While direct isolation of this compound from Ozoroa is not as explicitly documented, the fruits of Ozoroa insignis have been found to contain related anacardic acids with C15 and C17 alkyl chains. The presence of these structurally similar compounds indicates that Ozoroa species are a promising area for the exploration of this compound.

-

Other Sources: While Ardisia and Ozoroa are the primary plant sources, 5-alkylresorcinols are also found in other natural sources. For instance, a significant yield of this compound (C19:0) has been reported from spelt (Triticum spelta) bran, highlighting cereals as a potential, albeit less concentrated, source.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the natural source, the specific plant part, and the extraction method used. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |

| Spelt (Triticum spelta L.) | Bran | 5-n-nonadecylresorcinol (C19:0) | 428 mg isolated from a fraction | [2] |

| Ardisia silvestris | Leaves | 5-(Z-nonadec-14-enyl)resorcinol | Not specified | [1] |

| Ardisia gigantifolia | Roots | 5-(Z-nonadec-14-enyl)resorcinol | Not specified | [1] |

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic purification and analysis.

Extraction and Isolation of 5-Alkylresorcinols from Plant Material

This protocol provides a general methodology for the extraction and isolation of 5-alkylresorcinols from plant tissues, such as the leaves of Ardisia species.

-

Sample Preparation: Fresh or dried plant material (e.g., leaves) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents used include methanol, ethanol, acetone, or a mixture thereof. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For instance, a common method involves macerating the plant material in methanol at room temperature for 24-48 hours.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the methanol extract between n-hexane and water, followed by extraction of the aqueous phase with solvents of increasing polarity, such as dichloromethane and ethyl acetate. 5-Alkylresorcinols are expected to be present in the less polar fractions.

-

Chromatographic Purification: The fraction containing the target compounds is then subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase, with a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a purified plant extract.

-

Chromatographic System: A standard HPLC system equipped with a UV or diode-array detector (DAD) is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of 5-alkylresorcinols.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar compounds like this compound. An example gradient is as follows:

-

0-5 min: 50% B

-

5-20 min: 50-90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-30 min: 90-50% B (linear gradient for column re-equilibration)

-

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: Detection is typically performed at a wavelength of around 280 nm, where the resorcinol moiety exhibits strong absorbance.

-

Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound at known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Biological Activity and Signaling Pathways

5-Alkylresorcinols, including this compound, have demonstrated a range of biological activities, with a notable focus on their cytotoxic and antioxidant properties.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of 5-alkylresorcinols have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency in inhibiting cell growth.

| Compound/Fraction | Cell Line | IC50 (µM) | Reference |

| 5-n-alkylresorcinol fraction | Mouse fibroblast L929 | 171-2142 (for individual homologs) | [2] |

| 5-pentadecylresorcinol | PANC-1 (Pancreatic) | >100 | |

| 5-pentadecylresorcinol | A549 (Lung) | >100 | |

| 5-pentadecylresorcinol | SGC7901 (Gastric) | >100 | |

| 5-pentadecylresorcinol | MCF-7 (Breast) | >100 | |

| 5-pentadecylresorcinol | PC-3 (Prostate) | >100 | |

| Ardisiphenol D (a related resorcinol derivative) | PANC-1 (Pancreatic) | 10-20 |

Nrf2/ARE Signaling Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of 5-alkylresorcinols is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.

Caption: Nrf2 activation by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is hypothesized to interact with Keap1, leading to the dissociation of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately leading to enhanced cellular protection against oxidative stress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of this compound from natural sources.

Caption: From Plant to Potency.

References

5-Nonadecylresorcinol: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 5-Nonadecylresorcinol, a member of the 5-alkylresorcinol class of phenolic lipids. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with a 19-carbon alkyl chain at the 5th position. This amphipathic structure, with a hydrophilic phenolic head and a long hydrophobic aliphatic tail, is fundamental to its physical and biological properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | 5-nonadecylbenzene-1,3-diol | --- |

| Molecular Formula | C₂₅H₄₄O₂ | Calculated |

| Molecular Weight | 376.62 g/mol | Calculated |

| CAS Number | Not available | --- |

| Appearance | Likely a white to off-white solid | Inferred from other 5-alkylresorcinols[1][2] |

| Melting Point | >75°C (with decomposition) (estimated) | Inferred from 5-pentadecylresorcinol[1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | Inferred from 5-pentadecylresorcinol[1][2] |

| Hygroscopicity | Hygroscopic | Inferred from 5-pentadecylresorcinol[1][2] |

Note: Some properties are estimated based on data for the closely related 5-pentadecylresorcinol due to the limited availability of specific data for the 5-nonadecyl homolog.

Biological Activities and Signaling Pathways

5-Alkylresorcinols (ARs), including the C19 homolog, are known to exhibit a wide range of biological activities. They are predominantly found in the bran fraction of cereals like wheat and rye.[3][4] The biological effects of ARs are influenced by the length of their alkyl chain.

Summary of Known Biological Activities:

-

Anticancer Activity: ARs have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, including human colon cancer cells.[3][5] The length of the alkyl chain can influence the potency of this activity.[3]

-

Antioxidant Properties: 5-n-Alkylresorcinols, including a range of homologues from C15 to C23, have been shown to protect against oxidative DNA damage in human colon cancer cells.[6]

-

Anti-inflammatory Effects: As a class of phenolic compounds, ARs are suggested to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[7]

-

Antimicrobial and Antiparasitic Activities: Various ARs have been reported to have inhibitory effects against bacteria and parasites.[7]

-

Modulation of Gut Microbiota: Emerging research suggests that ARs can influence the composition and metabolic activity of the gut microbiota.[7]

Potential Signaling Pathways:

While specific signaling pathways for this compound have not been fully elucidated, the activities of related phenolic compounds suggest potential involvement in key cellular signaling cascades. A generalized potential pathway is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival.

Caption: Generalized NF-κB signaling pathway potentially modulated by 5-Alkylresorcinols.

Experimental Protocols

This section details common methodologies for the extraction, identification, and biological evaluation of this compound and other 5-alkylresorcinols from natural sources, particularly wheat bran.

Extraction of 5-Alkylresorcinols from Wheat Bran

Several methods can be employed for the extraction of ARs. The choice of method can influence the yield and profile of the extracted homologs.[8][9]

Table 2: Comparison of Extraction Methods for 5-Alkylresorcinols

| Method | Solvent(s) | Key Parameters | Advantages | Disadvantages |

| Soxhlet Extraction | Acetone, Hexane, Methanol | Continuous extraction over several hours. | High extraction efficiency. | Time-consuming, requires larger solvent volumes. |

| Ultrasound-Assisted Extraction (UAE) | Acetone | Sonication for 10-20 minutes. | Rapid, lower solvent consumption. | May require optimization of sonication parameters. |

| Overnight Solvent-Assisted Maceration (OSAM) | Acetone | Static extraction at room temperature overnight. | Simple, requires minimal equipment. | Potentially lower efficiency than other methods. |

A representative workflow for the extraction and analysis of 5-alkylresorcinols is depicted below.

Caption: General workflow for extraction and analysis of 5-Alkylresorcinols.

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS): This is a powerful technique for the separation, identification, and quantification of individual AR homologs.[8][9]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is common.

-

Detection: DAD is used for initial detection based on the characteristic UV absorbance of the resorcinol ring. MS (in negative ion mode) provides mass-to-charge ratio information for definitive identification of homologs based on their molecular weight.[8][9]

Quantitative Nuclear Magnetic Resonance (¹H qNMR): This method offers a rapid approach for the quantification of total AR content in extracts.[10]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is used to dissolve the extract.

-

Procedure: The sample is directly analyzed by NMR, and the total AR content is determined by integrating the characteristic signals of the resorcinol protons.

Biological Activity Assays

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound on cancer cell lines.

-

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-alkylresorcinol extract or pure compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Synthesis

The synthesis of 5-substituted resorcinols can be achieved through various organic chemistry routes. A general approach involves the reaction of a protected 3,5-dimethoxybenzyl intermediate with an appropriate aldehyde, followed by dehydroxylation and demethylation steps.[11] The synthesis of this compound would require nonadecanal as a starting material in such a reaction sequence.

Enzymatic synthesis using type III polyketide synthases (PKSs) represents a biosynthetic route for the production of alkylresorcinols.[12] These enzymes catalyze the condensation of an acyl-CoA starter unit with malonyl-CoA extender units to form the polyketide backbone, which is then cyclized to the resorcinolic ring.[13]

Conclusion

This compound, as a prominent member of the long-chain 5-alkylresorcinol family, presents a compelling subject for further research in the fields of nutrition, pharmacology, and drug discovery. Its presence in whole grains and its diverse biological activities, particularly its anticancer and antioxidant properties, underscore its potential as a bioactive compound. The experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and applications of this and related molecules. Further investigation into its specific mechanisms of action and signaling pathways is warranted to fully understand its therapeutic potential.

References

- 1. 5-PENTADECYL RESORCINOL [amp.chemicalbook.com]

- 2. 5-PENTADECYL RESORCINOL CAS#: [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota [mdpi.com]

- 8. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

5-Nonadecylresorcinol: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nonadecylresorcinol, a member of the alkylresorcinol family of phenolic lipids, has garnered significant interest within the scientific community for its potential therapeutic applications. Alkylresorcinols are naturally occurring compounds found in high concentrations in the bran layer of cereal grains such as wheat and rye. Structurally characterized by a dihydroxybenzene (resorcinol) ring with a long aliphatic chain at the 5-position, these molecules exhibit a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and related 5-alkylresorcinols, with a focus on their antioxidant, antigenotoxic, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound and its homologs are multifaceted, stemming from their ability to modulate key cellular processes. The primary mechanisms of action identified to date include antioxidant activity, protection against DNA damage, and the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Antioxidant and Antigenotoxic Effects

Alkylresorcinols, including the C19:0 homolog, this compound, have demonstrated significant antioxidant and antigenotoxic capabilities. While they may not be potent direct radical scavengers in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reduction ability of plasma) assays, their protective effects are evident in cellular systems[1][2].

Key findings include:

-

Protection against Oxidative DNA Damage: Incubation of HT29 human colon cancer cells with a series of 5-n-alkylresorcinols (C15:0, C17:0, C19:0, C21:0, and C23:0) enhanced the cells' capacity to protect themselves against DNA damage induced by hydrogen peroxide and genotoxic fecal water.[1][2].

-

Inhibition of Lipid Peroxidation: These compounds have been shown to significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro[1][2]. This is a critical activity as oxidized LDL is a key factor in the pathogenesis of atherosclerosis.

Anticancer Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of 5-alkylresorcinols. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4/MYD88/NF-κB Signaling Pathway:

5-alkylresorcinols have been shown to exert their anti-cancer effects in colorectal cancer by activating Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and subsequently suppressing the TLR4/MYD88/NF-κB signaling pathway[3]. This pathway is a critical regulator of the inflammatory response, which is often dysregulated in cancer.

The proposed mechanism involves the following steps:

-

5-alkylresorcinol treatment leads to an upregulation of HCLS1 expression.

-

Increased HCLS1 expression results in the downregulation of TLR4 and its downstream adaptor protein, Myeloid Differentiation Primary Response 88 (MYD88).

-

The inhibition of the TLR4/MYD88 axis prevents the phosphorylation and subsequent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

-

Suppression of NF-κB activation leads to a decrease in the expression of pro-inflammatory and pro-survival genes, ultimately inhibiting cancer cell proliferation and tumor growth[3].

Potential Involvement of PI3K/Akt and MAPK Signaling Pathways:

While direct evidence for the modulation of the PI3K/Akt and MAPK signaling pathways by this compound is currently limited, these pathways are frequently dysregulated in cancer and are known targets of other phenolic compounds.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a common mechanism of action for many anticancer agents.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Further research is warranted to investigate the potential role of these pathways in the anticancer activity of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the cytotoxicity of 5-n-alkylresorcinol homologs. It is important to note that this data was generated using a non-cancerous mouse fibroblast cell line (L929), and further studies are required to determine the IC50 values of this compound against various cancer cell lines.

| Compound | Chain Length | Cell Line | Assay | IC50 (µM) | Reference |

| 5-Heptadecylresorcinol | C17:0 | L929 | Cytotoxicity | 171 | [4][5] |

| This compound | C19:0 | L929 | Cytotoxicity | 193 | [4][5] |

| 5-Heneicosylresorcinol | C21:0 | L929 | Cytotoxicity | 338 | [4][5] |

| 5-Tricosylresorcinol | C23:0 | L929 | Cytotoxicity | 1004 | [4][5] |

| 5-Pentacosylresorcinol | C25:0 | L929 | Cytotoxicity | 2142 | [4][5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of 5-alkylresorcinols.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cells (e.g., L929, HT29, or other cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head using specialized software.

LDL Oxidation Assay

Objective: To assess the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL).

Protocol:

-

LDL Isolation: Isolate LDL from human plasma using ultracentrifugation or precipitation methods.

-

Oxidation Induction: Incubate the isolated LDL with a pro-oxidant, typically copper sulfate (CuSO4), in the presence and absence of various concentrations of this compound.

-

Monitoring Oxidation: Monitor the kinetics of LDL oxidation by measuring the formation of conjugated dienes, which absorb light at 234 nm, using a spectrophotometer. The time before the rapid onset of oxidation is known as the lag phase.

-

Data Analysis: Compare the length of the lag phase in the presence of this compound to that of the control (LDL with CuSO4 alone). An increase in the lag phase indicates an inhibitory effect on LDL oxidation.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like TLR4/MYD88/NF-κB.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, MYD88, phospho-p65, total p65, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This compound and other 5-alkylresorcinols represent a promising class of bioactive compounds with potential applications in the prevention and treatment of diseases associated with oxidative stress and cellular proliferation, such as cancer. Their mechanism of action appears to involve a combination of antioxidant and antigenotoxic effects, as well as the modulation of key inflammatory and survival signaling pathways, including the TLR4/MYD88/NF-κB axis.

However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Elucidation of Signaling Pathways: Investigating the effects of this compound on other critical cancer-related pathways, such as the PI3K/Akt and MAPK pathways.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity and pharmacokinetic properties of this compound in preclinical animal models.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a solid foundation for the current knowledge on the mechanism of action of this compound. It is anticipated that continued research in this area will further unravel the complexities of its biological activities and pave the way for its development as a novel therapeutic agent.

References

- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

The Biological Versatility of 5-Nonadecylresorcinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nonadecylresorcinol, a member of the long-chain alkylresorcinol family, is a phenolic lipid that has garnered significant interest within the scientific community. These amphiphilic molecules, characterized by a dihydroxybenzene ring and a saturated 19-carbon alkyl chain, are naturally occurring in various whole grains, particularly in the bran layer of rye and wheat. Emerging research has illuminated a spectrum of biological activities associated with this compound and its congeners, positioning them as promising candidates for further investigation in the realms of antioxidant, anti-cancer, and enzyme-inhibitory applications. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Biological Activities

The biological effects of this compound are multifaceted, primarily attributed to its unique chemical structure which allows it to interact with cellular membranes and various molecular targets. The principal activities documented in the literature include antioxidant, antigenotoxic, and cytotoxic effects.

Antioxidant and Antigenotoxic Properties

5-Alkylresorcinols, including the C19:0 variant, have demonstrated notable antioxidant and antigenotoxic capabilities. While their direct radical scavenging activity as measured by assays such as the Ferric Reducing Ability of Plasma (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay is reported to be modest, they exhibit significant protective effects at the cellular level.

A key aspect of their antioxidant function is the ability to inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. This is a critical process in the pathogenesis of atherosclerosis. Although specific quantitative data for this compound is limited, studies on closely related alkylresorcinols have demonstrated a significant increase in the lag time of LDL oxidation. For instance, 5-pentadecylresorcinol at a concentration of 25 µM was found to increase the lag time by 65 minutes[1].

Furthermore, these compounds have been shown to enhance the self-protection capacity of human colon cancer cells (HT29) against DNA damage induced by hydrogen peroxide and genotoxic fecal water, as determined by the comet assay (single-cell gel electrophoresis)[1][2]. This antigenotoxic activity underscores their potential role in preventing the initiation of carcinogenesis.

Anticancer Activity

The cytotoxic and antiproliferative effects of 5-alkylresorcinols against various cancer cell lines have been a primary focus of research. While the potency can vary depending on the length of the alkyl chain, this compound has been shown to exert cytotoxic effects.

One study reported the cytotoxic effect of a series of 5-n-alkylresorcinol homologs on the L929 mouse fibroblast cell line. For 5-n-nonadecylresorcinol (C19:0), the half-maximal inhibitory concentration (IC50) was determined, as detailed in the table below. It is noteworthy that the cytotoxicity of these compounds was found to be dependent on the length of the alkyl side chain.

Research by Zhu et al. on human colon cancer cell lines (HCT-116 and HT-29) identified alkylresorcinols as major active components in wheat bran responsible for inhibiting cancer cell growth. Their findings suggested that the length of the alkyl chain influences the inhibitory effect, with C13:0 and C15:0 showing the greatest potency[2]. While specific IC50 values for C19:0 were not the focus of this particular study, it highlighted the general anticancer potential of this class of compounds. Another study indicated a strong cytotoxic effect of 5-n-nonadecylresorcinol against colon cancer cells, although it was suggested that the 5-n-heptadecylresorcinol (C17:0) homolog exhibited the strongest inhibitory activity[3].

The proposed mechanisms for the anticancer activity of alkylresorcinols involve the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can activate the p53 signaling pathway, a critical tumor suppressor pathway. This activation leads to the upregulation of downstream targets such as p21, which induces cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis), which promotes apoptosis. The pro-apoptotic effect is further mediated by an increase in the Bax/Bcl-2 ratio, which leads to mitochondrial dysfunction and the activation of the caspase cascade[1]. There is also evidence to suggest that alkylresorcinols may modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival[4][5].

Enzyme Inhibition

Preliminary research has indicated that some resorcinol derivatives possess enzyme-inhibitory properties. For instance, certain 5-alkylresorcinols have been shown to inhibit the activity of enzymes like urease and tyrosinase. However, specific quantitative data for the inhibitory effect of this compound on these or other enzymes is currently limited in the available scientific literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 5-n-Nonadecylresorcinol (C19:0) | L929 (Mouse Fibroblast) | Cytotoxicity | IC50 | 171-2142 µM (range for C17-C25 homologs) | [6] |

| 5-n-Pentadecylresorcinol (C15:0) | Human LDL | LDL Oxidation Inhibition | Increased Lag Time | 65 min at 25 µM | [1] |

| Alkylresorcinol-rich Wheat Bran Extracts | PC-3 (Human Prostate Cancer) | Antiproliferation | IC50 | 13.3–55.6 µg/mL | [7] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

LDL Oxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

-

LDL Preparation: Isolate human LDL by ultracentrifugation.

-

Incubation: Incubate LDL with the test compound (this compound) at 37°C.

-

Oxidation Induction: Initiate lipid peroxidation by adding a solution of copper sulfate (CuSO4).

-

Monitoring: Monitor the formation of conjugated dienes by measuring the change in absorbance at 234 nm over time.

-

Data Analysis: Determine the lag time, which is the time before the rapid propagation of lipid peroxidation. An increase in lag time indicates an inhibitory effect.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Expose cells to a genotoxic agent in the presence or absence of the test compound (this compound).

-

Cell Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.

p53-Mediated Apoptosis and Cell Cycle Arrest

Alkylresorcinols have been shown to activate the p53 tumor suppressor pathway. This leads to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PMAIP1 encoding PUMA). The subsequent increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, triggering the caspase cascade and programmed cell death.

Caption: p53-mediated apoptosis and cell cycle arrest induced by 5-alkylresorcinols.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Some studies suggest that alkylresorcinols may exert their anticancer effects by inhibiting this pathway. Downregulation of PI3K/Akt/mTOR signaling can lead to decreased cell proliferation and increased apoptosis.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 5-alkylresorcinols.

Conclusion and Future Directions

This compound, as part of the broader alkylresorcinol family, exhibits a range of promising biological activities, including antioxidant, antigenotoxic, and anticancer effects. The underlying mechanisms appear to involve the modulation of critical cellular signaling pathways such as the p53 and potentially the PI3K/Akt/mTOR pathways. While the existing research provides a strong foundation, there is a clear need for further studies to elucidate the specific quantitative bioactivities of this compound. Future research should focus on obtaining precise IC50 values for its antioxidant, enzyme-inhibitory, and cytotoxic effects against a wider range of cancer cell lines. Moreover, detailed mechanistic studies are required to confirm its effects on various signaling pathways and to identify its direct molecular targets. Such data will be invaluable for the continued exploration of this compound as a potential therapeutic or chemopreventive agent.

References

- 1. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activities against colon cancer cell growth and proteasome of alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Nonadecylresorcinol: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nonadecylresorcinol, a member of the alkylresorcinol family of phenolic lipids, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. Alkylresorcinols are naturally occurring compounds found in various whole grains, bacteria, and fungi. This compound, specifically, is characterized by a 1,3-dihydroxybenzene (resorcinol) ring with a 19-carbon alkyl chain attached at the 5th position. This amphiphilic structure is believed to be a key determinant of its biological functionality, allowing it to interact with cellular membranes and modulate various signaling pathways. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action. The information is presented to support further research and development of this promising compound for therapeutic purposes.

Chemical and Physical Properties

5-Nonadecyl-1,3-benzenediol, another name for this compound, is a solid at room temperature with a melting point ranging from 96.5 to 97.5 °C. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H44O2 | PubChem |

| Molecular Weight | 376.6 g/mol | PubChem |

| Melting Point | 96.5 - 97.5 °C | Human Metabolome Database |

| Chemical Class | Phenolic Lipids -> Alkyl resorcinols and derivatives | LIPID MAPS |

Synthesis and Isolation

While specific, detailed protocols for the chemical synthesis of this compound are not extensively reported in readily available literature, general methods for the synthesis of 5-alkylresorcinols can be adapted. One common approach involves the Friedel-Crafts acylation of resorcinol with a long-chain fatty acid (in this case, nonadecanoic acid) or its corresponding acid chloride, followed by a reduction of the resulting ketone.

Alternatively, 5-n-alkylresorcinols, including the C19:0 homolog, can be extracted and isolated from natural sources. A study by Żarnowski and colleagues (2017) outlines a method for obtaining individual alkylresorcinol homologs from spelt bran. This process involves a two-step ultrasound-assisted extraction (UAE) followed by column chromatography.

Experimental Protocol: Isolation from Spelt Bran

1. Extraction:

-

Spelt bran (1 kg) is subjected to ultrasound-assisted extraction with 70% methanol (v/v) at a temperature below 40 °C (5 x 15 min).

-

The bran is then extracted with acetone (5 x 15 min).

-

The extracts are filtered and concentrated under reduced pressure at 40 °C.

2. Column Chromatography:

-

The acetone extract is subjected to silica gel column chromatography with a hexane-ethyl acetate gradient to yield fractions containing the alkylresorcinol mixture.

-

Further separation of individual homologs (including C19:0) is achieved using octadecyl column chromatography with a methanol-water solvent system.[1]

Biological Activities and Mechanisms of Action

This compound and related 5-alkylresorcinols exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

The anticancer properties of 5-alkylresorcinols have been investigated in the context of colorectal cancer. A recent study demonstrated that 5-alkylresorcinols can inhibit the growth of colorectal cancer cells by activating Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and suppressing the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation primary response 88 (MYD88)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2]

The TLR4/MYD88/NF-κB pathway is a critical inflammatory signaling cascade often dysregulated in cancer. 5-Alkylresorcinols have been shown to downregulate this pathway, leading to reduced proliferation and tumor growth.

References

The Discovery and History of 5-Alkylresorcinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long, odd-numbered alkyl chain at the 5-position.[1] Initially identified in the early 20th century, these compounds have garnered significant scientific interest due to their diverse biological activities and their utility as biomarkers for whole-grain intake. This technical guide provides an in-depth overview of the discovery, history, natural occurrence, and biological functions of 5-Alkylresorcinols. It also details the experimental protocols for their extraction, synthesis, and quantification, and explores their known signaling pathways.

Discovery and Historical Milestones

The scientific journey of 5-Alkylresorcinols has spanned over a century, evolving from initial isolation to the exploration of their complex biological roles.

-

Early 20th Century: Initial isolation and characterization of resorcinolic lipids from natural sources.

-

Mid-20th Century: Identification of ARs as significant components of cereal grains, particularly in the outer layers of wheat and rye.

-

Late 20th Century: Growing interest in the biological activities of ARs, with early studies focusing on their antimicrobial and antioxidant properties.

-

Early 21st Century: Proposition and validation of ARs as reliable biomarkers for whole-grain wheat and rye consumption in human dietary studies.[2]

-

2010s-Present: Deeper investigation into the molecular mechanisms of ARs, including their anticancer properties, anti-inflammatory effects, and their role as signaling molecules in both bacterial and mammalian systems.[3][4]

Natural Occurrence of 5-Alkylresorcinols

5-Alkylresorcinols are synthesized by a variety of organisms, including higher plants, bacteria, fungi, and sponges.[5] They are particularly abundant in the bran fraction of cereal grains.[6]

| Source | Total 5-Alkylresorcinol Content (μg/g dry matter) | Predominant Homologs | Reference(s) |

| Wheat (Triticum aestivum) | 227 - 1732 | C19:0, C21:0 | [4][5] |

| Rye (Secale cereale) | 720 - 1100 | C17:0, C19:0, C21:0 | [5][7] |

| Triticale (x Triticosecale) | 439 - 647 | C19:0, C21:0 | [8] |

| Barley (Hordeum vulgare) | 42 - 100 | C21:0, C23:0, C25:0 | [8][9] |

| Wheat Bran | up to 3000 | C19:0, C21:0 | [7] |

| Photorhabdus asymbiotica | Not specified | Dialkylresorcinols (DARs) | [3] |

Biological Activities and Potential Therapeutic Applications

5-Alkylresorcinols exhibit a wide spectrum of biological activities, primarily investigated through in vitro studies. Their amphiphilic nature allows them to interact with and incorporate into cellular membranes, which is thought to be a key aspect of their mechanism of action.

| Biological Activity | Model System | Key Findings | Reference(s) |

| Anticancer | Human colon cancer cell lines (HCT-116, HT-29), Prostate cancer cells (PC-3) | Induction of apoptosis and cell cycle arrest. IC50 values for AR-rich extracts against PC-3 cells ranged from 13.3 to 55.6 µg/mL. IC50 values for individual ARs against colon cancer cells are in the micromolar range. | [1][10][11] |

| Anti-inflammatory | LPS-activated RAW264.7 macrophages | Suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) via inhibition of NF-κB and JNK/MAPK signaling. | [4] |

| Antioxidant | In vitro assays | Protection of LDL from oxidative damage. | [12] |

| Antimicrobial | Bacteria and fungi | Inhibition of growth. | [11] |

| Quorum Sensing Modulation | Photorhabdus asymbiotica | Dialkylresorcinols act as signaling molecules, sensed by the LuxR-type receptor PauR, regulating virulence. | [1][3][13] |

Experimental Protocols

Extraction of 5-Alkylresorcinols from Wheat Bran

Several methods have been developed for the extraction of ARs from cereal grains. The choice of method depends on the desired purity, yield, and available equipment.

This is a classical and exhaustive extraction method.

Protocol:

-

Grind wheat bran to a fine powder.

-

Place approximately 5 g of the ground bran into a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 150 mL of acetone to the boiling flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

After extraction, evaporate the solvent under reduced pressure to obtain the crude AR extract.

UAE is a more rapid and energy-efficient method compared to Soxhlet extraction.

Protocol:

-

Mix 5 g of ground wheat bran with 50 mL of acetone in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., 25°C).

-

Separate the extract from the solid residue by centrifugation or filtration.

-

Evaporate the solvent to yield the crude AR extract.

| Extraction Method | Solvent | Duration | Total AR Yield (mg OE/g DW) | Reference(s) |

| Soxhlet | Acetone | ~6 hours | High | [6] |

| Ultrasound-Assisted | Acetone | 10-20 min | High | [6] |

| Maceration | Acetone | 24 hours | Moderate | [6] |

Chemical Synthesis of 5-Alkylresorcinols

The Wittig reaction is a cornerstone in the synthesis of 5-alkylresorcinols, allowing for the formation of the crucial carbon-carbon bond between the aromatic ring and the alkyl chain.

Protocol:

-

Preparation of the Phosphonium Salt: React an appropriate alkyl halide with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding alkyltriphenylphosphonium salt.

-

Wittig Reaction: In a microwave reactor vessel, combine the alkyltriphenylphosphonium salt, 3,5-dimethoxybenzaldehyde, and a base (e.g., K₂CO₃) in a solvent system such as DMSO/H₂O.

-

Irradiate the mixture with microwaves at a specified temperature and power (e.g., 130-150°C, 150 W) for a short duration (e.g., 15-30 minutes) to yield the 5-(1-alkenyl)-1,3-dimethoxybenzene intermediate.[14]

-

Hydrogenation: Reduce the double bond of the alkenyl intermediate via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to obtain the 5-alkyl-1,3-dimethoxybenzene.

-

Demethylation: Remove the methyl protecting groups from the resorcinol ring using a demethylating agent like boron tribromide (BBr₃) in a solvent such as dichloromethane to yield the final 5-alkylresorcinol.[14]

Caption: A generalized workflow for the chemical synthesis of 5-Alkylresorcinols.

Quantification of 5-Alkylresorcinols

Accurate quantification of ARs is crucial for their study as biomarkers and bioactive compounds.

This method is suitable for rapid screening and quantification of total ARs.

Protocol:

-

Prepare a working solution of Fast Blue RR salt (e.g., 0.025% in ethanol).

-

In a 96-well plate, add the sample extract, an alkaline solution (e.g., 5% K₂CO₃), and the Fast Blue RR working solution.

-

Incubate the plate in the dark for approximately 15 minutes to allow for color development.

-

Measure the absorbance at the wavelength of maximum absorption (typically around 490 nm).

-

Quantify the AR concentration by comparing the absorbance to a standard curve prepared with a known AR standard, such as olivetol.[15]

GC-MS provides high sensitivity and selectivity for the quantification of individual AR homologs.

Protocol:

-

Extraction: Extract ARs from the biological matrix (e.g., plasma) using a suitable organic solvent.

-

Purification: Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

-

Derivatization: Derivatize the ARs to increase their volatility for GC analysis (e.g., using silylating agents).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The AR homologs are separated based on their retention times on the GC column and detected by the mass spectrometer.

-

Quantification: Quantify individual AR homologs by comparing their peak areas to those of known standards.

| Analytical Method | Principle | Throughput | Selectivity | Reference(s) |

| Fast Blue RR | Colorimetric | High | Moderate (total ARs) | [15] |

| GC-MS | Chromatographic separation and mass detection | Moderate | High (individual homologs) | [16] |

| LC-MS/MS | Chromatographic separation and tandem mass detection | High | High (individual homologs) | [17] |

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular pathways through which 5-Alkylresorcinols exert their biological effects.

Bacterial Quorum Sensing

In the human pathogen Photorhabdus asymbiotica, dialkylresorcinols (DARs) function as quorum-sensing molecules.

Caption: A simplified diagram of the DAR-mediated quorum sensing pathway in P. asymbiotica.

This signaling system is crucial for the regulation of virulence factors in this bacterium.[1][3]

Anticancer Mechanisms in Mammalian Cells

The anticancer effects of ARs are, in part, mediated by the activation of the p53 tumor suppressor pathway and the inhibition of the pro-inflammatory NF-κB pathway.

Caption: Proposed mechanism of p53 pathway activation by 5-Alkylresorcinols.

5-Alkylresorcinols can inhibit the p53-negative regulator Mdm2, leading to the accumulation and activation of p53.[2] This, in turn, upregulates downstream targets like p21 and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. Dialkylresorcinols as bacterial signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Identification, Quantification, and Anti-inflammatory Activity of 5- n-Alkylresorcinols from 21 Different Wheat Varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylresorcinols as markers of whole grain wheat and rye in cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylresorcinols in selected Polish rye and wheat cereals and whole-grain cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds [frontiersin.org]

- 9. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma | SLU publication database (SLUpub) [publications.slu.se]

- 17. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nonadecylresorcinol Derivatives and Analogues: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Alkylresorcinols (ARs) are a class of phenolic lipids found in various natural sources, including whole grain cereals like wheat and rye, as well as in some bacteria and fungi. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring with a long alkyl chain at the 5-position. 5-Nonadecylresorcinol, with its 19-carbon alkyl chain, and its derivatives are of significant interest to the scientific community due to their diverse biological activities. Emerging research has highlighted their potential as anticancer and antimicrobial agents, making them promising candidates for drug discovery and development.[1][2]

This technical guide provides a comprehensive overview of this compound derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. It is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Biological Activities of this compound Derivatives and Analogues

The biological activities of 5-alkylresorcinols are significantly influenced by the length of their alkyl chain. This compound and its analogues have demonstrated notable cytotoxic effects against various cancer cell lines and inhibitory activity against pathogenic microorganisms.

Anticancer Activity

Numerous in vitro studies have demonstrated the cytotoxic properties of 5-alkylresorcinols against a range of cancer cell lines, including those of the colon, breast, prostate, and lung.[1][3] The anticancer mechanism of these compounds is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][4][5]

One specific analogue, 5-(2'-oxononadecyl)-resorcinol, has shown cytotoxic effects against several human cancer cell lines, including colon (COLO-320, DLD-1, HT-29), promyeloid leukemia (HL-60), T-cell leukemia (JURKAT), and hepatocellular carcinoma (HEP-G2) cells.[6]

Table 1: Anticancer Activity of 5-Alkylresorcinol Derivatives and Analogues (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-n-Pentadecylresorcinol (C15) | HT-29 (Colon) | Not specified | [4] |

| 5-n-Heptadecylresorcinol (C17) | HT-29 (Colon) | Not specified | [4] |

| 5-n-Heptadecylresorcinol (C17) | MCF-7 (Breast) | Not specified | [4] |

| 5-n-Nonadecylresorcinol (C19) | HT-29 (Colon) | Strong cytotoxic effect | [4] |

| 5-n-Nonadecylresorcinol (C19) | HCT-116 (Colon) | Strong cytotoxic effect | [4] |

| 5-(2'-oxoheptadecyl)-resorcinol | COLO-320, DLD-1, HT-29 (Colon), HL-60 (Leukemia), JURKAT (Leukemia), HEP-G2 (Hepatocellular) | Not specified | [6] |

| 5-(2'-oxononadecyl)-resorcinol | COLO-320, DLD-1, HT-29 (Colon), HL-60 (Leukemia), JURKAT (Leukemia), HEP-G2 (Hepatocellular) | Not specified | [6] |

Antimicrobial Activity

5-Alkylresorcinols also exhibit promising antimicrobial properties against a variety of pathogenic bacteria and fungi.[7][8] Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death. While specific MIC values for a wide range of this compound derivatives are not extensively documented in the readily available literature, the general class of 5-alkylresorcinols has shown efficacy. It has been noted that their antibacterial and antifungal activity is often broad-spectrum.[8] However, some studies have reported that certain derivatives, such as 5-(2'-oxoheptadecyl)-resorcinol and 5-(2'-oxononadecyl)-resorcinol, show no significant antibacterial or antifungal activity, suggesting that structural modifications can greatly influence their antimicrobial spectrum.[6]

Table 2: Antimicrobial Activity of 5-Alkylresorcinol Derivatives and Analogues (MIC values)

| Compound/Derivative Class | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Phenolic acids (general class related to resorcinols) | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Not specified | [8] |

| Allyl derivatives of natural phenols | S. epidermidis, P. aeruginosa | Potency varies with derivative | [7] |

| 5-(2'-oxoheptadecyl)-resorcinol | Bacteria and Fungi | No activity observed | [6] |

| 5-(2'-oxononadecyl)-resorcinol | Bacteria and Fungi | No activity observed | [6] |

Mechanism of Action

The anticancer effects of 5-alkylresorcinols are attributed to their ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Activation of the p53 Pathway

In human colon cancer cells, 5-alkylresorcinols, such as the C15 and C17 analogues, have been shown to activate the p53 tumor suppressor pathway.[3][4] This activation leads to an upregulation of p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis through the mitochondrial pathway.[3] The accumulation and activation of p53 appear to be a central mechanism in the anticancer activity of these compounds.[3]

Suppression of the TLR4/MYD88/NF-κB Signaling Pathway

In colorectal cancer, 5-alkylresorcinols have been found to exert their anticancer effects by activating Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and subsequently suppressing the Toll-like receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MYD88)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5] This pathway is often implicated in inflammation-driven cancers. By inhibiting this pathway, 5-alkylresorcinols can reduce the expression of pro-inflammatory and pro-survival genes, thereby inhibiting tumor growth and proliferation.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and the evaluation of their biological activities.

Synthesis of 5-n-Alkylresorcinol Analogues

A general and efficient method for the synthesis of long-chain 5-n-alkylresorcinols involves a microwave-promoted Wittig reaction.[9] This method offers good yields and does not require anhydrous or inert conditions.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Appropriate alkyltriphenylphosphonium bromide (e.g., nonadecyltriphenylphosphonium bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Hydrobromic acid (HBr)

-

Microwave reactor

Procedure:

-

Wittig Reaction (Microwave-assisted):

-

In a microwave-transparent vessel, combine 3,5-dimethoxybenzaldehyde, the corresponding alkyltriphenylphosphonium bromide (1.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of DMSO and water (e.g., 10:1 v/v).

-

Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) at a temperature of 130-150°C for 10-20 minutes.

-

After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting stilbene derivative by column chromatography.[9]

-

-

Hydrogenation:

-

Dissolve the purified stilbene derivative in a suitable solvent (e.g., dichloromethane or ethanol).

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., balloon pressure or in a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.[9]

-

-

Demethylation:

-

Reflux the resulting 3,5-dimethoxy-alkylbenzene in concentrated hydrobromic acid for several hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final 5-n-alkylresorcinol product by column chromatography or recrystallization.[9]

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO, and potentially with a surfactant like Tween 80 for lipophilic compounds)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well plate, prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium. The final volume in each well should be 50 or 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation:

-

Add an equal volume of the standardized microbial inoculum to each well (except the negative control).

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Optionally, the absorbance can be read using a plate reader to quantify microbial growth.

-

Conclusion